
5-Ethyluracil
Overview
Description
5-Ethyluracil (CAS: 4212-49-1) is a pyrimidine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. Structurally, it features a pyrimidine ring substituted with an ethyl group at position 5 and carbonyl groups at positions 2 and 4 . It is a white to off-white crystalline powder with a melting point of 249–252°C, sparingly soluble in water but soluble in organic solvents like ethanol and acetone .
This compound is a versatile intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Key applications include:
- Anticancer therapy: Acts as a modulator of 5-fluorouracil (5-FU), enhancing its antitumor efficacy by prolonging plasma and intratumoral concentrations .
- Antiviral agents: Derivatives like 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil (FEAU) exhibit potent anti-herpes simplex virus (HSV) activity .
- UV resistance: Replaces thymine in bacterial DNA, reducing ultraviolet (UV) light-induced dimerization and conferring UV resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyluracil typically involves the reaction of urea with ethyl 2-formylbutyrate in the presence of fuming sulfuric acid. The reaction is carried out at temperatures ranging from 8°C to 100°C over a period of 66 hours. The reaction mixture is then cooled, and the solid product is collected by filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and purification techniques helps in obtaining this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyluracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted uracil derivatives, which have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
Anticancer Applications
5-Ethyluracil is recognized for its potential in cancer therapy, particularly as a nucleoside analogue. Its structural similarity to uracil allows it to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
Case Study: Antitumor Activity
A study demonstrated that this compound derivatives exhibited significant anti-HSV (Herpes Simplex Virus) activity, suggesting potential applications in treating viral-induced tumors .
Antiviral Properties
The antiviral properties of this compound have been explored extensively. Its derivatives have shown activity against various viruses, including HSV-1 and HSV-2.
In Vitro Studies
- In vitro assays revealed that this compound derivatives could inhibit viral replication effectively, making them candidates for antiviral drug development .
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying nucleic acid metabolism and enzyme interactions.
Applications in Molecular Biology
- Cell Culture : It is used in cell culture systems to study nucleoside metabolism and the effects of nucleotide analogues on cellular processes .
- Biocatalysis : The compound has been investigated for its role in enzymatic reactions involving uracil and its derivatives, contributing to our understanding of enzyme mechanisms .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly in developing herbicides or growth regulators due to its biochemical properties.
Research Findings
Studies indicate that modifications of uracil derivatives can lead to compounds with herbicidal activity, suggesting that this compound could be explored further in this context .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-ethyluracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and disrupt the structure and function of RNA. This can lead to the inhibition of protein synthesis and cell growth. The molecular targets include various enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Antiviral Activity
5-Ethyluracil derivatives are compared with other 5-substituted uracils for antiviral potency and selectivity (Table 1).
Key Insights :
- FEAU demonstrates superior selectivity (SI >1,000) compared to FIAU and 5-chloroethyluracil, attributed to its β-D-arabinofuranosyl modification .
- This compound derivatives outperform 5-propyl and 5-benzyl analogs in antiviral potency due to optimal steric and electronic effects .
Key Insights :
- This compound significantly prolongs 5-FU bioavailability by inhibiting dihydropyrimidine dehydrogenase (DPD), reducing toxic metabolites .
- In contrast, 5-bromouracil increases UV sensitivity in cells and lacks modulatory effects on 5-FU .
UV Resistance and Photochemical Stability
This compound’s reduced dimerization under UV light is compared with thymine and halogenated uracils (Table 3).
Compound | Thymine Replacement (%) | UV Survival Rate (vs. Wild-Type) | Dimerization Potential | Reference |
---|---|---|---|---|
This compound | 4.4% | 85% ↑ | Low | |
Thymine (Control) | 100% | 100% | High | |
5-Bromouracil | 40% | 20% ↓ | High |
Key Insights :
- Bacterial cells with this compound show 85% survival post-UV exposure, unlike 5-bromouracil, which increases UV sensitivity due to higher dimerization .
- The ethyl group sterically hinders cyclobutane pyrimidine dimer (CPD) formation, enhancing photostability .
Physicochemical Properties
Critical properties of this compound and analogs (Table 4):
Key Insights :
Biological Activity
5-Ethyluracil (Et5U) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent literature.
Chemical Structure and Properties
This compound is an analog of uracil where an ethyl group is substituted at the 5-position. This modification alters its interaction with nucleic acids and enzymes, influencing its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity : Studies have shown that this compound exhibits inhibitory effects against various viruses, including those from the herpes family and HIV-1.
- Antibacterial Activity : It has demonstrated effectiveness against certain strains of Mycobacterium, suggesting potential as a therapeutic agent for bacterial infections.
- Impact on Nucleic Acid Function : The incorporation of this compound into DNA and RNA affects their stability and function, leading to altered transcriptional activity.
- Inhibition of Viral Replication : this compound acts by incorporating into viral nucleic acids, disrupting normal replication processes. For instance, it has been shown to inhibit the replication of herpes simplex virus types 1 and 2 through its incorporation into viral DNA .
- Transcriptional Stimulation : Research indicates that templates containing this compound can enhance transcription yields significantly (up to 200% compared to natural thymine) when used with bacterial RNA polymerase. This suggests that Et5U might play a role as an artificial epigenetic marker .
- Alteration of DNA Structure : The presence of this compound in DNA can destabilize duplex structures, which may influence binding affinities for proteins involved in DNA replication and repair .
Antiviral Efficacy
A notable study explored the antiviral properties of various uracil derivatives, including this compound. The findings indicated that while some derivatives showed moderate antiviral activity, Et5U specifically inhibited the formation of viral plaques in cytomegalovirus strains with an EC50 value indicating effective concentrations .
Antibacterial Properties
In another investigation, 1-(3-bromo-2,3-dideoxy-2-fluoro-β-d-arabinofuranosyl)-5-ethyluracil was identified as having promising in vitro activity against Mycobacterium tuberculosis and Mycobacterium bovis. This highlights the potential application of Et5U derivatives in treating mycobacterial infections .
Data Summary
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess 5-Ethyluracil's role in bacterial UV resistance?
- Methodological Answer : To evaluate UV resistance, irradiate bacterial cultures (e.g., E. coli) grown in media where thymine is replaced with this compound. Use a controlled UV light source and measure survival rates via colony-forming unit (CFU) counts. Compare results with controls (e.g., thymine or 5-bromouracil-substituted cells). Isotopic labeling (e.g., ³H for this compound) can quantify substitution efficiency and correlate it with resistance levels .
Q. How can researchers quantify thymine replacement by this compound in bacterial DNA?
- Methodological Answer : Employ isotopic labeling (³H for this compound and ¹⁴C for thymine analogs) during bacterial cultivation. Extract DNA post-treatment and use liquid scintillation counting to measure isotopic incorporation. Calculate replacement percentages by comparing radioactivity ratios to standard curves. Ensure baseline correction for natural thymine content .
Q. What databases and search strategies are effective for systematic literature reviews on this compound?
- Methodological Answer : Use specialized databases (e.g., Scopus, PubMed) with search equations like
TITLE-ABS-KEY ("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM"))
. Refine results by document type (articles/reviews) and publication year. Exclude non-academic sources (e.g., patents, industry reports) and validate findings against primary literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported dimerization efficiencies of this compound compared to thymine or halogenated analogs?
- Methodological Answer : Perform comparative UV irradiation experiments under standardized conditions (wavelength, intensity, exposure time). Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify photodimer formation. Control variables such as bacterial strain, growth phase, and substitution efficiency. Cross-validate results with computational models (e.g., molecular dynamics simulations) to assess steric/electronic effects of the ethyl group on dimerization .
Q. What advanced techniques validate the structural integration of this compound into nucleic acids?
- Methodological Answer : Combine X-ray crystallography or nuclear magnetic resonance (NMR) to resolve this compound’s spatial positioning in DNA/RNA. Use enzymatic digestion assays (e.g., DNase I) to compare cleavage patterns between substituted and unmodified DNA. For in vivo validation, employ CRISPR-Cas9 systems to engineer thymine-auxotrophic strains and assess phenotypic stability under thymine deprivation .
Q. How does substitution efficiency of this compound compare to halogenated uracil derivatives (e.g., 5-bromouracil), and what methodological adjustments are required for accurate comparison?
- Methodological Answer : Co-culture bacterial strains with equimolar concentrations of this compound and halogenated analogs (e.g., 5-bromouracil). Use dual isotopic labeling (³H and ¹⁴C) to track incorporation. Normalize substitution rates to account for differences in uptake kinetics (e.g., membrane permeability) and metabolic interference. Statistical analysis (ANOVA or linear regression) should address variability in replication timing or nucleotide pool sizes .
Q. Methodological Best Practices
- Handling and Storage : Store this compound in airtight containers at –20°C to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling, referencing safety protocols for pyrimidine analogs (e.g., P321, P405 codes) .
- Data Presentation : Follow IUPAC guidelines for reporting chemical data. Use tables to compare substitution efficiencies (e.g., 4.4% for this compound vs. 40% for 5-bromouracil) and figures to illustrate UV survival curves. Raw datasets should be archived in supplementary materials .
Properties
IUPAC Name |
5-ethyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIULBJJKFDJPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194959 | |
Record name | 5-Ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4212-49-1 | |
Record name | 5-Ethyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4212-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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